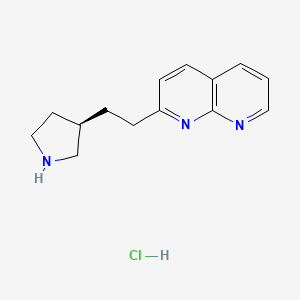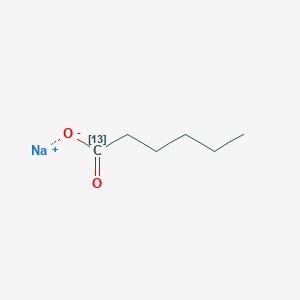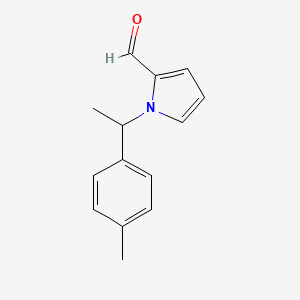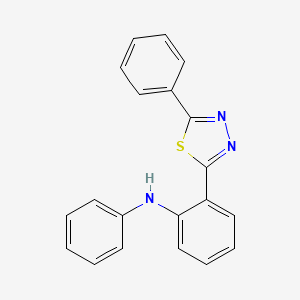
N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the cyclization of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or tetrahydrofuran. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用机制
The mechanism by which N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.
相似化合物的比较
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline stands out due to its dual aromatic rings, which enhance its stability and potential for diverse chemical modifications. This structural feature also contributes to its unique biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
88518-09-6 |
|---|---|
分子式 |
C20H15N3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C20H15N3S/c1-3-9-15(10-4-1)19-22-23-20(24-19)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14,21H |
InChI 键 |
YTMPCRYUOCNSKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



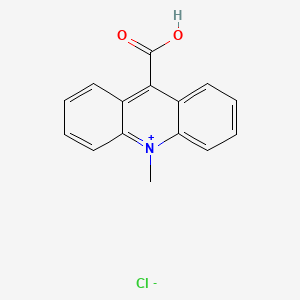

![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
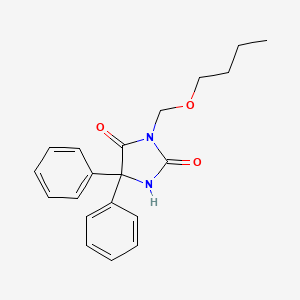
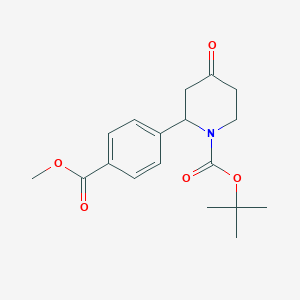
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
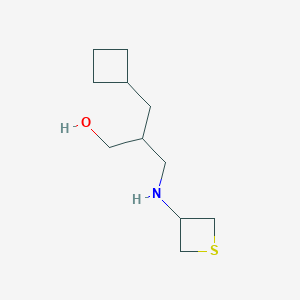
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)


